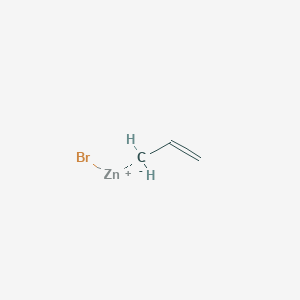

Allylzinc bromide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

bromozinc(1+);prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Zn/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZNQHOVHYLYHY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Allylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylzinc bromide (C₃H₅BrZn) is a versatile organozinc reagent with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. Despite its widespread use, a comprehensive understanding of its structure is often simplified. This technical guide provides a detailed examination of the structure of this compound, moving beyond a simple monomeric representation to explore its more complex nature in both solution and the solid state. This document synthesizes available data to present a cohesive model of its structure, including a discussion of the influential Schlenk equilibrium. Furthermore, a detailed experimental protocol for its synthesis is provided, along with a compilation of relevant physicochemical and spectroscopic data to support researchers in their practical applications.

Introduction

Organozinc halides, including this compound, are key intermediates in a variety of organic transformations, such as the Reformatsky and Negishi coupling reactions.[1][2] Their utility stems from their moderate reactivity, which allows for a high degree of functional group tolerance compared to more reactive organometallic reagents like Grignard or organolithium compounds. The precise structure of these reagents is critical to understanding their reactivity and stereoselectivity. This guide aims to provide a thorough analysis of the structural characteristics of this compound.

The Structure of this compound: Beyond a Monomeric Formula

While often depicted as a simple monomer, CH₂=CHCH₂ZnBr, the actual structure of this compound is more complex and dependent on its physical state (solid or solution) and the solvent system employed.

The Schlenk Equilibrium in Solution

In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), organozinc halides such as this compound exist in a dynamic equilibrium known as the Schlenk equilibrium.[3] This equilibrium involves the disproportionation of the organozinc halide into a dialkylzinc species and a zinc dihalide.

2 RZnX ⇌ R₂Zn + ZnX₂

For this compound, the equilibrium is represented as:

2 CH₂=CHCH₂ZnBr ⇌ (CH₂=CHCH₂)₂Zn + ZnBr₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature.[3] The presence of diallylzinc, a more reactive species, can significantly impact the outcome of reactions involving this compound.

Aggregation and Dimeric Structures

This dimeric structure involves two zinc atoms bridged by two bromine atoms, forming a central four-membered ring. The allyl groups would be terminally bound to each zinc atom. The coordination sphere of the zinc atoms is typically completed by solvent molecules, such as THF, when present.

Diagram of the Proposed Dimeric Structure of this compound

Caption: Proposed dimeric structure of this compound solvated with THF.

Physicochemical and Spectroscopic Data

Precise experimental data for the bond lengths and angles of this compound are not extensively reported. However, data from related organozinc compounds can provide valuable estimates.

Tabulated Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrZn | [4] |

| Molecular Weight | 186.36 g/mol | [4] |

| CAS Number | 18925-10-5 | [1] |

| Appearance | Typically used as a solution in THF | [1] |

| SMILES | C=CC[Zn]Br | [1] |

Spectroscopic Characterization

3.2.1. ¹H NMR Spectroscopy of Allyl Bromide

The ¹H NMR spectrum of allyl bromide shows characteristic signals for the vinylic and allylic protons.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH₂-Br | ~3.9-4.0 | Doublet | J ≈ 7 |

| =CH₂ | ~5.1-5.4 | Multiplet | |

| -CH= | ~5.9-6.1 | Multiplet |

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and spectrometer frequency.[5][6]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of the starting material, allyl bromide, would be expected to show characteristic peaks for the C=C stretch and C-H stretches of the allyl group. Upon formation of this compound, a shift in the C=C stretching frequency might be observed due to the interaction with the zinc atom.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=C Stretch (alkene) | 1640-1680 |

| sp² C-H Stretch (alkene) | 3010-3095 |

| sp³ C-H Stretch (alkane) | 2850-2960 |

| C-Br Stretch | 515-690 |

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established procedures for the preparation of allylic zinc reagents.[7] All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

Zinc dust

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for activation)

-

1,2-Dibromoethane (B42909) (for activation)

Equipment:

-

Schlenk flask or three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Inert gas supply (argon or nitrogen)

-

Heating mantle

Procedure:

-

Activation of Zinc:

-

Place zinc dust (typically 1.5-2 equivalents relative to allyl bromide) into the reaction flask.

-

Dry the zinc dust under vacuum with gentle heating.

-

Allow the flask to cool to room temperature and fill with an inert atmosphere.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the zinc dust in a minimal amount of anhydrous THF.

-

Gently heat the mixture until the color of the iodine disappears or bubbling is observed, indicating activation of the zinc surface.

-

-

Formation of this compound:

-

To the activated zinc suspension in anhydrous THF, add a solution of allyl bromide (1 equivalent) in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (this can be monitored by the consumption of the zinc metal).

-

The resulting greyish solution of this compound is then ready for use in subsequent reactions.

-

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The structure of this compound is more nuanced than its simple empirical formula suggests. In solution, it is best described as a component of the Schlenk equilibrium, coexisting with diallylzinc and zinc bromide. In the solid state, it is likely to exist as a dimeric or higher-order aggregate. A comprehensive understanding of this structural complexity is paramount for researchers aiming to control the reactivity and selectivity of this important organometallic reagent in organic synthesis and drug development. The provided experimental protocol offers a reliable method for its preparation, and the compiled data serves as a useful reference for its characterization and application.

References

- 1. Synthonix, Inc > Grignards and Zincs > 18925-10-5 | this compound, 0.50 M in THF [synthonix.com]

- 2. rsc.org [rsc.org]

- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 4. Allyl-ZINC bromide | C3H5BrZn | CID 10442443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

The Synthesis of Allylzinc Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of allylzinc bromide from allyl bromide and metallic zinc. This organozinc reagent is a cornerstone in organic synthesis, valued for its utility in forming carbon-carbon bonds with a high degree of functional group tolerance. This document outlines the fundamental reaction, detailed experimental protocols, and the critical role of zinc activation.

Core Synthesis and Mechanism

The formation of this compound is achieved through the direct insertion of zinc metal into the carbon-bromine bond of allyl bromide. This reaction is an example of oxidative addition, where the zinc metal is oxidized from its elemental state (Zn(0)) to Zn(II). The general transformation is as follows:

CH₂=CHCH₂Br + Zn → CH₂=CHCH₂ZnBr

The success of this synthesis is heavily reliant on the reactivity of the zinc metal. Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface and impedes the reaction. Therefore, an activation step is crucial to remove this oxide layer and expose a fresh, reactive zinc surface.[1]

Experimental Protocols

Several methods have been developed for the synthesis of this compound, with variations primarily centered on the method of zinc activation and the reaction solvent. Below are detailed protocols for common laboratory-scale preparations.

Protocol 1: Iodine-Activated Synthesis in Tetrahydrofuran (THF)

This is a widely used and reliable method for the preparation of this compound.

Materials:

-

Zinc dust (<10 µm, >98%)

-

Allyl bromide (99%)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystals

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under vacuum and subsequently filled with an inert atmosphere (Argon or Nitrogen).

-

Zinc dust (1.2 equivalents) is added to the flask.

-

A crystal of iodine (approximately 1-2 mol%) is added to the zinc dust. The flask is gently heated until purple iodine vapors are observed, which then dissipate as the iodine reacts with the zinc surface. This indicates activation.

-

Anhydrous THF is added to the activated zinc.

-

Allyl bromide (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.

-

A small portion of the allyl bromide solution is added to the zinc suspension. The reaction is initiated, which is typically indicated by a gentle reflux or a noticeable exotherm. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete conversion.

-

The resulting greyish solution of this compound is then ready for use in subsequent reactions.

Protocol 2: Lithium Chloride-Mediated Synthesis (Knochel's Method)

This protocol, developed by Knochel and coworkers, utilizes lithium chloride to enhance the solubility and reactivity of the organozinc reagent.[2][3]

Materials:

-

Zinc dust

-

Lithium chloride (LiCl)

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a Schlenk flask, lithium chloride (1.0 equivalent) is dried under high vacuum while being heated with a heat gun.

-

Zinc dust (1.5 to 2.0 equivalents) is added, and the mixture is heated again under high vacuum.

-

The flask is cooled to room temperature and filled with an inert atmosphere.

-

Anhydrous THF is added, followed by the dropwise addition of allyl bromide (1.0 equivalent).

-

The reaction is typically stirred at room temperature for several hours until the formation of the organozinc reagent is complete. The LiCl helps to solubilize the this compound as it forms, leading to a more homogeneous and reactive solution.[2][3]

Quantitative Data Summary

The yield of this compound can be influenced by the activation method, solvent, and the specific allylic halide used. The following table summarizes representative yields and reaction conditions from various studies.

| Allylic Halide | Zinc Activation Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allyl bromide | Iodine | THF | Reflux | 2 | High (often used in situ) | General knowledge |

| Substituted Allyl Chloride | LiCl | THF | 25 | 1 | 78 | [2] |

| Cyclohexenyl bromide | Direct Insertion | Not specified | Not specified | Not specified | 65 | [2] |

| Allyl bromide | AlCl₃ (catalytic) | THF | Not specified | Not specified | Good to Excellent | [4] |

| Allyl bromide | Flow reactor | THF | 40 | 3-12 min (residence) | 34 (improves with time) | [3] |

Reaction Workflow and Mechanism Diagrams

To visually represent the synthesis and its underlying mechanism, the following diagrams are provided in DOT language.

Caption: Experimental workflow for this compound synthesis.

Caption: Mechanism of this compound formation.

Applications in Drug Development and Research

This compound is a versatile nucleophile that reacts with a wide array of electrophiles, including aldehydes, ketones, esters, and imines, to form homoallylic alcohols and other valuable structures.[4] Its tolerance for other functional groups within the reacting molecules makes it particularly useful in the synthesis of complex, polyfunctional molecules often encountered in drug discovery and natural product synthesis. The Barbier-type reaction, where the organozinc reagent is generated in situ in the presence of the electrophile, is a common application.[5] Furthermore, allylzinc reagents participate in transition metal-catalyzed cross-coupling reactions, further expanding their synthetic utility.[6]

Conclusion

The synthesis of this compound from allyl bromide and zinc is a fundamental and enabling transformation in organic chemistry. The choice of zinc activation method and solvent system is critical to achieving high yields and reactivity. The protocols and data presented in this guide offer a comprehensive overview for researchers to effectively prepare and utilize this important organometallic reagent in their synthetic endeavors.

References

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07715A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. organicreactions.org [organicreactions.org]

Preparation of Allylzinc Bromide Solution in THF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of allylzinc bromide solutions in tetrahydrofuran (B95107) (THF), a critical reagent in organic synthesis for the formation of carbon-carbon bonds. This document outlines detailed experimental protocols, presents quantitative data in a structured format for easy comparison, and includes a visual representation of the experimental workflow.

Introduction

This compound is a valuable organozinc reagent widely utilized in organic chemistry, particularly in Barbier-type reactions, Negishi couplings, and additions to carbonyl compounds.[1][2] Its utility stems from its moderate reactivity, which allows for excellent functional group tolerance compared to more reactive organometallic reagents like Grignard or organolithium reagents.[3] The preparation of this compound is typically achieved through the direct insertion of metallic zinc into the carbon-bromine bond of allyl bromide.[2] The reactivity of zinc is paramount for the success of this reaction, and various methods of zinc activation have been developed to ensure efficient and high-yielding synthesis. This guide will detail several common and effective procedures for preparing this compound in THF.

Methodologies for Preparation

The successful synthesis of this compound hinges on the activation of zinc metal and the maintenance of anhydrous, inert conditions.[1] Several methods have been reported, primarily differing in the technique used for zinc activation and the use of additives to facilitate the reaction.

Zinc Activation

Unactivated zinc metal is often unreactive towards organic halides. Therefore, activation is a crucial step to increase the surface area and remove passivating oxide layers. Common activation methods include:

-

Acid Washing: Treatment of zinc dust with hydrochloric acid (HCl) followed by washing with water, ethanol, and ether is a traditional and effective method to clean the zinc surface.[4]

-

Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or sodium. Rieke® Zinc reacts with a broad range of organic halides under mild conditions.[1][3]

-

Iodine Activation: A catalytic amount of iodine can be used to activate the zinc surface. Iodine is believed to etch the zinc surface, exposing fresh, reactive metal.[5]

-

Lewis Acid Promotion: Lewis acids, such as aluminum chloride (AlCl₃), have been shown to promote the generation of allylzinc species from allyl bromide and unactivated zinc powder.[6]

Role of Additives

Additives can significantly influence the rate and efficiency of the reaction.

-

Lithium Chloride (LiCl): The presence of LiCl is often beneficial, as it helps to dissolve the forming organozinc species and prevent their precipitation, leading to a more homogeneous and reactive solution.[7][8] It has been noted that LiCl can lead to less homocoupling of the allylic halide.[8]

Experimental Protocols

Below are detailed experimental protocols for the preparation of this compound in THF, adapted from literature procedures. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Preparation using Acid-Activated Zinc and Lithium Chloride

This protocol is adapted from a procedure reported in Organic Syntheses.[4]

-

Zinc Activation: In a flask, treat zinc powder with 1 M HCl. Stir for a few minutes, then allow the zinc to settle. Decant the acid and wash the zinc sequentially with deionized water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the activated zinc powder (2.5 equivalents) and anhydrous lithium chloride (1.4 equivalents).

-

Solvent Addition: Add anhydrous THF to the flask.

-

Reagent Addition: Slowly add a solution of allyl bromide (1.0 equivalent) in anhydrous THF to the vigorously stirring suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 1.5 hours.

-

Completion and Use: Stop stirring and allow the excess zinc to settle. The supernatant solution of this compound is then ready for use.

Protocol 2: Preparation using Rieke® Zinc

This protocol is based on the general procedure for using Rieke® Zinc.[3]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and inert gas inlet, transfer the desired amount of Rieke® Zinc slurry.

-

Reagent Addition: Dissolve allyl bromide in anhydrous THF in a separate dry flask and transfer this solution to the flask containing the Rieke® Zinc via cannula.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid.

-

Completion and Use: The resulting this compound solution can be used directly in subsequent reactions.

Protocol 3: Preparation using Iodine Activation

This method is adapted from a general procedure for preparing alkylzinc reagents.[5]

-

Reaction Setup: To a flask containing zinc dust (1.5 to 3.0 equivalents) under an inert atmosphere, add a catalytic amount of iodine (1-5 mol %).

-

Solvent and Reagent Addition: Add anhydrous THF, followed by the slow addition of allyl bromide (1.0 equivalent).

-

Reaction: The reaction mixture may require gentle heating to initiate. Once initiated, the reaction is typically exothermic. Maintain the reaction temperature as needed.

-

Completion and Use: After the reaction is complete (indicated by the consumption of allyl bromide), the solution of this compound is ready for use.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported procedures for the preparation of this compound and related organozinc reagents.

| Parameter | Protocol 1 (Acid-Activated Zn with LiCl)[4] | Protocol 2 (Rieke® Zinc)[3] | Protocol 3 (Iodine Activation)[5] | Protocol 4 (AlCl₃ Promotion)[6] |

| Zinc Source | Activated Zinc Powder | Rieke® Zinc | Zinc Dust | Unactivated Zinc Powder |

| Equivalents of Zinc | 2.5 | Varies | 1.5 - 3.0 | Not specified |

| Allyl Bromide (equiv.) | 1.0 | 1.0 | 1.0 | 1.0 |

| Additive | Lithium Chloride | None | Iodine | Aluminum Chloride |

| Equivalents of Additive | 1.4 | N/A | 0.01 - 0.05 | Catalytic |

| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous THF | Anhydrous THF |

| Reaction Temperature | 23 °C | Room Temperature | Varies (may require heating) | Not specified |

| Reaction Time | 1.5 hours | Varies (typically rapid) | Varies | Not specified |

| Reported Yield | Not explicitly stated for the reagent itself, but used in a subsequent reaction with high yield. | High | Excellent | Good to Excellent |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation of this compound solution in THF.

Caption: Experimental workflow for the preparation of this compound solution.

Conclusion

The preparation of this compound in THF is a fundamental procedure in synthetic organic chemistry. The choice of zinc activation method and the use of additives like lithium chloride can significantly impact the efficiency and success of the synthesis. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers, scientists, and drug development professionals can reliably prepare this important reagent for their synthetic needs. The provided workflow diagram offers a clear visual summary of the key steps involved, ensuring a safe and effective experimental process.

References

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. ORGANOZINC REAGENT | PPTX [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Allylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylzinc bromide (C₃H₅BrZn) is a highly valuable organozinc reagent in organic synthesis, prized for its ability to form carbon-carbon bonds through nucleophilic addition to a wide array of electrophiles. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its preparation, in situ reactivity, and applications in the synthesis of complex molecules relevant to drug discovery and development. Due to its inherent instability, this compound is almost exclusively prepared and utilized in solution, typically in tetrahydrofuran (B95107) (THF). This document summarizes its known characteristics in this context, provides detailed experimental protocols for its generation and key reactions, and presents visual diagrams of its reaction mechanisms and experimental workflows.

Physical Properties

Quantitative physical data for isolated this compound is largely unavailable in the literature due to its reactive and unstable nature. It is typically prepared and used as a solution, most commonly in THF. The properties described below are for these solutions or are computed values.

| Property | Value / Description |

| Chemical Formula | C₃H₅BrZn |

| Molecular Weight | 186.36 g/mol [1] |

| Appearance | Typically a colorless to yellow or brown solution in an organic solvent (e.g., THF)[1]. |

| Solubility | Soluble in anhydrous organic solvents such as tetrahydrofuran (THF), diethyl ether, and toluene. It reacts violently with water.[1] |

| Stability | This compound solutions are sensitive to air and moisture.[2] High-purity preparations should be stored at low temperatures and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[1] |

| Boiling Point | Not applicable, as it is typically not isolated. |

| Melting Point | Not applicable, as it is typically not isolated. |

| Density | Not applicable for the pure substance. The density of a 0.5 M solution in THF is not specified but would be close to that of THF (approx. 0.889 g/mL). |

Spectral Properties

Detailed spectral characterization of isolated this compound is not commonly reported. The reagent is typically identified by the consumption of the starting material (allyl bromide) and the subsequent formation of the desired product after reaction with an electrophile. However, in situ monitoring techniques can provide some information.

-

NMR Spectroscopy: While specific spectra for this compound are scarce, 1H and 13C NMR would be the primary methods for its characterization in solution (e.g., in THF-d8). The expected signals would show a shift in the allylic protons and carbons compared to allyl bromide, indicative of the C-Zn bond formation. The Schlenk equilibrium (2 RMgX ⇌ MgX₂ + MgR₂) is a known phenomenon for Grignard reagents and a similar equilibrium exists for organozinc compounds, which can complicate NMR interpretation by the presence of multiple species in solution.[3][4][5]

-

Infrared (IR) Spectroscopy: In situ IR spectroscopy could be used to monitor the formation of this compound by observing the disappearance of the C-Br stretching vibration of allyl bromide and the appearance of new bands associated with the C-Zn bond and the coordinated THF.

Chemical Properties and Reactivity

This compound is a powerful nucleophile and a key reagent in Barbier-type reactions.[6][7] Unlike Grignard reagents, organozinc reagents like this compound exhibit greater tolerance towards some functional groups and can often be used in less stringent anhydrous conditions, and even in aqueous media in some cases.[8]

The Schlenk Equilibrium

In solution, organozinc halides are in equilibrium with their corresponding diorganozinc and zinc dihalide species. This is analogous to the well-known Schlenk equilibrium for Grignard reagents.[3][4][5]

The Schlenk equilibrium for this compound in THF.

The position of this equilibrium is influenced by the solvent, temperature, and the presence of coordinating agents like lithium chloride, which can solubilize the zinc salts and shift the equilibrium.[9]

Barbier-Type Reactions

A hallmark of this compound chemistry is its participation in Barbier-type reactions, where the organometallic reagent is generated in situ in the presence of the electrophile.[6][7] This one-pot procedure is experimentally simple and avoids the need to handle the often unstable organozinc reagent separately.

The general mechanism involves the oxidative addition of zinc metal to allyl bromide to form this compound, which then undergoes nucleophilic addition to the electrophile, typically a carbonyl compound.

Mechanism of the Barbier reaction with this compound.

Reactions with Various Electrophiles

This compound reacts with a wide range of electrophilic functional groups, making it a versatile tool in organic synthesis.

| Electrophile Class | Product Class | Notes |

| Aldehydes & Ketones | Homoallylic Alcohols | This is the most common application, often performed as a Barbier-type reaction. The reaction is generally high-yielding.[8][10] |

| Imines | Homoallylic Amines | Provides a direct route to protected or unprotected homoallylic amines, which are valuable building blocks for nitrogen-containing compounds.[11][12] |

| Epoxides | γ,δ-Unsaturated Alcohols | The reaction typically proceeds via nucleophilic attack at the less hindered carbon of the epoxide ring. |

| Acid Chlorides | β,γ-Unsaturated Ketones | This reaction allows for the formation of ketones and is a useful alternative to other organometallic acylation methods.[13] |

| Nitriles | β,γ-Unsaturated Ketones | After hydrolysis of the intermediate imine, this reaction provides another route to ketones. |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound and its subsequent reaction with common electrophiles.

Preparation of this compound Solution (General Protocol)

This protocol describes the preparation of a solution of this compound in THF, which can then be used in subsequent reactions.

Materials:

-

Zinc dust (<100 mesh)

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

1,2-Dibromoethane (B42909) (for activation)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere, add zinc dust (1.2 - 2.0 equivalents).

-

Activate the zinc by adding a small amount of 1,2-dibromoethane in anhydrous THF and gently heating until bubbling is observed.

-

Allow the flask to cool to room temperature.

-

Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF dropwise via the addition funnel to the activated zinc suspension.

-

The reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

-

The resulting greyish solution of this compound can be used directly or titrated before use.

Workflow for the preparation of an this compound solution.

Barbier-Type Synthesis of a Homoallylic Alcohol

This protocol describes the one-pot synthesis of a homoallylic alcohol from an aldehyde or ketone.

Materials:

-

Zinc dust (<100 mesh)

-

Aldehyde or Ketone

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 equivalent) and anhydrous THF.

-

Add zinc dust (1.5 - 2.0 equivalents) to the solution.

-

Add a solution of allyl bromide (1.2 - 1.5 equivalents) in THF dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[8]

Synthesis of a Homoallylic Amine via Imine Allylation

This protocol outlines the synthesis of a homoallylic amine from a pre-formed imine.

Materials:

-

This compound solution in THF (prepared as in 4.1)

-

Imine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the imine (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the previously prepared this compound solution (1.2 - 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

Safety and Handling

This compound is a reactive organometallic compound and should be handled with care.

-

Air and Moisture Sensitivity: It reacts with air and moisture, so all manipulations should be carried out under an inert atmosphere using anhydrous solvents and oven-dried glassware.[2]

-

Toxicity: Organozinc compounds are generally toxic and irritant. Avoid inhalation, ingestion, and skin contact.[1]

-

Flammability: this compound is typically prepared in flammable solvents like THF. Handle away from ignition sources.

Conclusion

This compound is a versatile and highly useful reagent in modern organic synthesis. While its instability precludes isolation and detailed characterization as a pure substance, its in situ generation and reactivity in solution are well-established. Its ability to participate in Barbier-type reactions and its tolerance for a variety of functional groups make it an indispensable tool for the construction of complex molecular architectures, particularly in the fields of drug discovery and natural product synthesis. Careful handling under inert and anhydrous conditions is essential for successful and safe utilization of this powerful synthetic reagent.

References

- 1. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]

- 2. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Main Group Organometallic Chemistry-3 [wwwchem.uwimona.edu.jm]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.lookchemmall.com [pdf.lookchemmall.com]

- 10. youtube.com [youtube.com]

- 11. Preparation of homoallylic amines via a three-component coupling process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Homoallylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 13. Iron-Catalyzed Acylation of Polyfunctionalized Aryl- and Benzylzinc Halides with Acid Chlorides [organic-chemistry.org]

An In-Depth Technical Guide to the Stability and Handling of Allylzinc Bromide Reagents

For Researchers, Scientists, and Drug Development Professionals

Core Insights into Allylzinc Bromide: Stability, Handling, and Application

This compound (CH₂=CHCH₂ZnBr) is a highly valuable organozinc reagent in organic synthesis, prized for its ability to form carbon-carbon bonds with a wide range of electrophiles. Its utility in the construction of complex molecular architectures, including those found in natural products and pharmaceuticals, is well-established. However, the effective and safe use of this compound is contingent upon a thorough understanding of its stability and handling requirements. This guide provides a comprehensive overview of these critical aspects, supported by quantitative data where available, detailed experimental protocols, and key reaction pathways.

Stability Profile of this compound

The stability of this compound is a critical consideration for its storage and use. While specific kinetic data on its decomposition is not extensively published, its reactivity profile indicates several key instabilities.

Thermal Stability: this compound is thermally sensitive and prone to decomposition at elevated temperatures. It is typically stored at refrigerated temperatures (2-8 °C) to maintain its integrity.[1] High-purity this compound, in particular, requires low-temperature storage to prevent decomposition.

Air and Moisture Sensitivity: As a potent organometallic reagent, this compound is highly sensitive to both air and moisture.[2] Exposure to oxygen can lead to oxidation, while contact with water results in rapid hydrolysis to propene and zinc hydroxybromide. Therefore, it must be handled under an inert atmosphere, such as argon or nitrogen.

Solvent Effects: this compound is most commonly prepared and used in anhydrous tetrahydrofuran (B95107) (THF).[1] While it is soluble in other anhydrous organic solvents like toluene (B28343) and carbon tetrachloride, THF is generally preferred for its ability to solvate the organozinc species, enhancing its stability and reactivity.[3]

Peroxide Formation: Solutions of this compound in ethers like THF can be susceptible to peroxide formation upon prolonged exposure to air. This is a significant safety hazard, as peroxides can be explosive. Containers should be dated upon opening and periodically tested for the presence of peroxides.[2]

Quantitative Stability Data

Table 1: Summary of this compound Stability

| Parameter | Condition/Factor | Stability Consideration |

| Thermal Stability | Storage Temperature | Recommended storage at 2-8 °C. Higher temperatures lead to decomposition. |

| Air Sensitivity | Exposure to Air (Oxygen) | Highly sensitive. Must be handled under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation. |

| Moisture Sensitivity | Exposure to Water | Reacts violently with water, leading to hydrolysis and release of propene gas. |

| Solvent | Tetrahydrofuran (THF) | Commonly used and preferred solvent. Anhydrous conditions are critical. |

| Light Sensitivity | Exposure to Light | While not as critical as air and moisture, storage in a dark place is recommended to prevent potential photochemical decomposition. |

| Peroxide Formation | Prolonged storage in ether solvents (e.g., THF) | Can form explosive peroxides. Containers should be dated and tested periodically. |

Experimental Protocols

Preparation of this compound

This protocol describes the in situ preparation of this compound for immediate use in subsequent reactions.

Materials:

-

Zinc dust (activated)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount, optional for activation)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer

Procedure:

-

Assemble the reaction apparatus (three-necked flask, condenser, dropping funnel) and flame-dry under a stream of inert gas to ensure all glassware is free of moisture.

-

To the flask, add activated zinc dust (1.2 - 2 equivalents relative to allyl bromide) and a crystal of iodine (optional, as an activator).

-

Add a portion of the anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of allyl bromide (1 equivalent) in anhydrous THF.

-

Slowly add the allyl bromide solution to the stirred suspension of zinc in THF. The reaction is often initiated by gentle heating.

-

An exothermic reaction should commence, and the mixture may begin to reflux. Maintain a gentle reflux by controlling the addition rate of the allyl bromide solution and, if necessary, by external cooling.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the zinc has been consumed, and a grayish solution of this compound is formed.

-

The resulting solution of this compound is then used directly for the subsequent reaction.

Barbier Reaction with an Aldehyde

The Barbier reaction is a one-pot synthesis where the organometallic reagent is generated in the presence of the electrophile.

Materials:

-

Aldehyde

-

Allyl bromide

-

Zinc dust

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard reaction glassware

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 equivalent), zinc dust (1.5-2 equivalents), and anhydrous THF.

-

To this stirred mixture, add a solution of allyl bromide (1.2-1.5 equivalents) in THF dropwise.

-

The reaction is typically exothermic and may not require external heating. Stir the mixture at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude homoallylic alcohol.

-

Purify the product by column chromatography.

Negishi Coupling with an Aryl Halide

The Negishi coupling is a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide.

Materials:

-

This compound solution in THF (prepared in situ or from a commercial source)

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Anhydrous THF

-

Inert gas atmosphere

-

Standard reaction glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1 equivalent) and the palladium catalyst (1-5 mol%) in anhydrous THF.

-

To this solution, add the pre-formed this compound solution (1.1-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography to yield the allylated arene.

Reaction Mechanisms and Signaling Pathways

Hydrolysis of this compound

The reaction of this compound with water is a rapid and exothermic process that leads to the protonation of the allyl group.

Barbier Reaction Mechanism

The Barbier reaction proceeds through the in situ formation of the organozinc reagent, which then adds to the carbonyl group of the aldehyde or ketone.

Negishi Coupling Catalytic Cycle

The Negishi coupling reaction follows a catalytic cycle involving a palladium catalyst.

Applications in Drug Development

This compound is a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The introduction of an allyl group can be a key step in the construction of a drug's carbon skeleton.

Table 2: Examples of this compound in the Synthesis of Biologically Active Molecules

| Compound/Drug Class | Synthetic Application of this compound | Therapeutic Area/Significance |

| Siamenol | Used in a linear-selective Negishi coupling to introduce a prenyl-type side chain, a key step in the concise synthesis of this natural product.[5] | An anti-HIV natural product.[5] |

| Pethidine Analogue | Employed in the regioselective opening of [1.1.1]propellane to generate a bicyclo[1.1.1]pentane (BCP) bioisostere of the synthetic opioid pethidine.[6] | BCPs are increasingly used as phenyl ring bioisosteres in medicinal chemistry to improve physicochemical properties of drug candidates.[6] |

| Boceprevir (B1684563) | While not directly using this compound, the synthesis of key intermediates for this HCV protease inhibitor involves related organometallic chemistry and C-C bond formations that are conceptually similar.[7][8][9][10][11] | An FDA-approved drug for the treatment of Hepatitis C. |

| Tipranavir | Analogues of this HIV protease inhibitor have been synthesized using organometallic reagents in Michael addition reactions, a strategy where allylzinc reagents could also be employed.[12][13] | An FDA-approved non-peptidic HIV protease inhibitor. |

Safety and Handling Precautions

-

Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

-

Anhydrous Conditions: Use anhydrous solvents and thoroughly dried glassware to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.

-

Temperature Control: Store at 2-8 °C and be mindful of the exothermic nature of its preparation and reactions.

-

Quenching: Quench reactions carefully with a proton source (e.g., saturated aqueous ammonium chloride) behind a blast shield, especially for large-scale reactions.

-

Waste Disposal: Dispose of waste in accordance with local regulations for reactive organometallic reagents.

This guide provides a foundational understanding of the stability and handling of this compound. For specific applications, it is crucial to consult the relevant literature and perform appropriate risk assessments.

References

- 1. This compound, 0.50 M in THF | 18925-10-5 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. Synthonix, Inc > Grignards and Zincs > 18925-10-5 | this compound, 0.50 M in THF [synthonix.com]

- 4. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]

- 9. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

- 10. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Formation of Allylzinc Bromide: A Mechanistic and Practical Guide for Researchers

Executive Summary: Organozinc reagents are pivotal in modern organic synthesis for their role in forming carbon-carbon bonds with high functional group tolerance. Among them, allylzinc bromide is a particularly valuable reagent for introducing allyl moieties. This technical guide provides an in-depth exploration of the formation mechanism of this compound, focusing on the direct insertion of metallic zinc into allyl bromide. We will dissect the core mechanistic steps, the critical role of zinc activation, the influence of additives like lithium chloride, and provide detailed experimental protocols for its preparation. Quantitative data from key studies are summarized to offer a comparative perspective on synthetic efficiency.

Core Mechanism of Formation: From Metallic Zinc to Organometallic Reagent

The most direct and convenient pathway to synthesize this compound is through the oxidative addition of metallic zinc to allyl bromide.[1] This process is heterogeneous, occurring on the surface of the zinc metal. Contemporary mechanistic studies have revealed that this is not a single-step event but a two-stage process involving surface reaction and subsequent solubilization.[1]

The Two-Step Mechanistic Model

The formation of soluble organozinc species is understood to proceed via two primary steps:

-

Oxidative Addition: Initially, the zinc metal (Zn⁰) inserts into the carbon-bromine bond of the allyl bromide. This oxidative addition forms organozinc intermediates that remain bound to the surface of the metal.[1]

-

Solubilization: The surface-bound intermediates are then released into the solvent, forming the soluble this compound reagent that is active in subsequent reactions. This step is often the rate-determining step and can be significantly accelerated by specific solvents or salt additives.[1]

The efficiency of the overall process hinges on the rates of both oxidative addition and solubilization. Activating agents can influence one or both of these steps.[1]

Caption: The two-step mechanism for this compound formation.

The Critical Role of Zinc Activation

Commercial zinc powder is often unreactive due to a passivating layer of zinc oxide on its surface. Therefore, an activation step is crucial to expose the fresh zinc metal (Zn⁰) and facilitate the oxidative addition.[1] Several methods have been developed to overcome this sluggishness.

-

Chemical Pre-treatment: Washing the zinc powder with acids like HCl can remove the oxide layer.[1] More common laboratory methods involve activation with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl).[1][2] Iodine is also frequently used as an activator.[3]

-

Highly Reactive Zinc ("Rieke Zinc"): This is a highly reactive form of zinc produced by the chemical reduction of a zinc(II) salt, such as ZnCl₂, with a reducing agent like lithium naphthalenide or potassium metal.[1][2]

-

In Situ Activation with Additives: The addition of certain salts, most notably lithium chloride (LiCl), has become a widespread and highly effective protocol.[1] While initially thought to activate the zinc surface, mechanistic studies have shown that LiCl's primary role is to accelerate the solubilization of the organozinc intermediates from the metal surface.[1][4] This prevents the surface from becoming passivated by the product and also reduces the likelihood of Wurtz-type homocoupling side reactions.[4][5]

Caption: Pathways for the activation of zinc metal.

Reaction Context: Pre-formation vs. Barbier Reaction

The use of this compound can be approached in two distinct ways, differing in the timing of its generation relative to its reaction with an electrophile.

-

Two-Step Procedure: The this compound reagent is prepared first and then transferred (often via cannula) to a separate flask containing the electrophile (e.g., an aldehyde, ketone, or acid chloride).[6] This allows for better control and characterization of the organozinc reagent.

-

Barbier Reaction (One-Pot): The organozinc reagent is generated in situ in the same vessel that contains the electrophile.[7][8] The allyl bromide is added to a mixture of the zinc metal and the carbonyl substrate.[2] This one-pot procedure is experimentally simpler and is advantageous when the generated organometallic species is unstable.[7][8]

Caption: Comparison of a two-step vs. one-pot (Barbier) workflow.

Quantitative Data Summary

The efficiency of this compound formation and its subsequent reactions are highly dependent on the substrate, activation method, and reaction conditions. The following table summarizes representative data.

| Substrate | Activation Method | Solvent | Temp (°C) | Time | Yield (%) | Notes |

| Allyl Bromide | Zn Dust | THF | 40 | 12 min (flow) | >95% (conv.) | Formation in a flow reactor prior to carboxylation.[4] |

| Geranyl Bromide | Activated Zn, LiCl | THF | 23 | 1.5 h | Not isolated | Reagent used in subsequent acylation to give 93% product yield.[6] |

| Cyclohexenyl Bromide | Zn Dust | THF | N/A | N/A | 65 | Direct zinc insertion leads to moderate yield due to homocoupling.[5] |

| Substituted Allylic Chlorides | Zn Dust, LiCl | THF | N/A | N/A | High | The LiCl-mediated insertion is noted as being superior for substituted systems.[5] |

| Prenyl, Crotyl, Cinnamyl Bromides | Unactivated Zn, AlCl₃ (cat.) | THF | N/A | N/A | Good to Excellent | AlCl₃ found to be an effective promoter for the reaction.[9] |

Experimental Protocols

The following are detailed methodologies for the laboratory-scale preparation of this compound.

Protocol 1: LiCl-Mediated Synthesis of this compound (Knochel Conditions)

This protocol is adapted from procedures developed by Knochel and is highly reliable, especially for substituted systems.[5][6]

Materials:

-

Flame-dried Schlenk tube or three-necked flask with a magnetic stir bar

-

Zinc dust (3.0 equiv.)

-

Lithium Chloride (LiCl) (2.5 equiv.)

-

Allylic halide (e.g., allyl bromide) (1.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Drying: Add LiCl to the reaction flask. Heat the flask to ~450 °C under high vacuum for 3-5 minutes to ensure it is completely anhydrous, then allow it to cool to room temperature under an inert atmosphere.

-

Zinc Addition: Add the zinc dust to the flask containing the dried LiCl. Heat the mixture again under high vacuum for another 3 minutes and cool to room temperature.

-

Solvent Addition: Introduce anhydrous THF to the flask.

-

Reagent Formation: Add the allylic halide dropwise to the vigorously stirring suspension of zinc and LiCl in THF at the desired temperature (typically 0 °C to room temperature).

-

Reaction: Allow the reaction to stir for 1-2 hours. The formation of the organozinc reagent is often indicated by a color change and gentle exotherm.

-

Use: The resulting grey, heterogeneous mixture contains the this compound. The supernatant can be directly used for subsequent reactions by transferring it via cannula, leaving the excess zinc behind.[6]

Protocol 2: Aqueous Barbier Reaction

This one-pot procedure generates the allylzinc reagent in the presence of the electrophile and is notable for its tolerance to water.[8][10]

Materials:

-

Round-bottomed flask with a magnetic stir bar

-

Zinc powder (1.5 - 2.0 equiv.)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Tetrahydrofuran (THF)

-

Allyl bromide (1.2 equiv.)

-

Aldehyde or Ketone (e.g., Benzaldehyde) (1.0 equiv.)

Methodology:

-

Setup: To the round-bottomed flask, add the zinc powder, saturated aq. NH₄Cl solution, and THF.

-

Addition of Substrates: Add the carbonyl compound (e.g., benzaldehyde) followed by the dropwise addition of allyl bromide to the stirring mixture.

-

Reaction: Stir the reaction vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, quench the reaction (e.g., with dilute HCl), separate the solids by filtration, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then dried and concentrated to yield the crude homoallylic alcohol.[10]

References

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 4. Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07715A [pubs.rsc.org]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Barbier reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

The Genesis of a Reagent: A Technical History of Allylzinc Chemistry

For Immediate Release

A cornerstone of modern organic synthesis, allylzinc reagents have empowered chemists to construct complex molecular architectures with precision and efficiency. This technical guide delves into the discovery and historical development of these versatile reagents, offering researchers, scientists, and drug development professionals a comprehensive understanding of their origins, from early serendipitous observations to the establishment of reliable synthetic protocols.

From Frankland's Fumes to Targeted Synthesis: A Historical Overview

The story of allylzinc reagents is intrinsically linked to the broader history of organozinc chemistry. In 1848, Sir Edward Frankland, while attempting to prepare the ethyl radical, synthesized diethylzinc, the first organozinc compound.[1][2] This seminal discovery laid the groundwork for the field of organometallic chemistry.[1][3] For decades, however, the high reactivity and pyrophoric nature of dialkylzincs limited their widespread use.[2][4]

A significant conceptual leap occurred with the discovery of the Reformatsky reaction in 1887 by Sergey Reformatsky.[5][6][7][8] This reaction utilized metallic zinc to mediate the addition of α-halo esters to carbonyl compounds, forming β-hydroxy esters.[5][6] While not involving a pre-formed allylzinc reagent, it demonstrated the utility of zinc in generating a carbon nucleophile in the presence of a carbonyl electrophile, a principle that would become central to allylzinc chemistry.[5]

The direct precursors to modern allylzinc chemistry are found in the Barbier reaction , first reported by Philippe Barbier in 1899.[9] The key distinction of the Barbier reaction is the in situ generation of the organometallic reagent from a metal and an organic halide in the presence of the carbonyl substrate.[9] This one-pot approach circumvented the need to prepare and isolate the often unstable organometallic intermediate.[9] Early examples of Barbier-type allylations employed various metals, with zinc being a prominent choice due to its favorable reactivity and tolerance of certain functional groups.[10]

The pivotal moment for well-defined allylzinc reagents arrived in the 1970s through the work of French chemists. In 1977, M. Bellassoued, Y. Frangin, and M. Gaudemar published a key paper detailing the preparation of allylzinc bromide and its subsequent reactions with various electrophiles. This work established a reliable method for synthesizing the reagent, moving it from a transient, in situ generated species to a characterizable and versatile synthetic tool.

Key Milestones in the Discovery and Development of Allylzinc Reagents

| Year | Researcher(s) | Discovery/Development | Typical Yield (%) | Ref. |

| 1848 | E. Frankland | First synthesis of an organozinc compound (diethylzinc). | N/A | [1][2] |

| 1887 | S. Reformatsky | Discovery of the Reformatsky reaction, using zinc to generate organozinc enolates for reaction with carbonyls. | Varies | [5][6][7] |

| 1899 | P. Barbier | Development of the Barbier reaction, generating organometallic reagents in situ for reaction with carbonyls. | Varies | [9] |

| 1977 | Bellassoued, Frangin, Gaudemar | Systematic study on the preparation of this compound in THF and its reaction with various electrophiles. | 70-95% | |

| 1978 | Bellassoued, Frangin | Detailed report on the preparation of this compound from allyl bromide and zinc. | High |

Experimental Protocols: The Foundations of Allylzinc Chemistry

The following protocols are based on the seminal work that established the preparation and use of allylzinc reagents.

Protocol 1: Preparation of this compound (Based on Bellassoued, Frangin, & Gaudemar, 1977)

Objective: To prepare a solution of this compound in tetrahydrofuran (B95107) (THF).

Materials:

-

Zinc dust (< 150 μm)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, for activation)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer

Procedure:

-

The apparatus is assembled, flame-dried under a stream of nitrogen, and allowed to cool to room temperature.

-

Zinc dust (1.2 equivalents) is added to the flask. A crystal of iodine is added to activate the zinc surface.

-

Anhydrous THF is added to the flask to cover the zinc dust.

-

Allyl bromide (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.

-

A small portion of the allyl bromide solution is added to the zinc suspension with vigorous stirring. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the reagent.

-

The resulting greyish solution of this compound is then used directly in subsequent reactions.

Protocol 2: Barbier-Type Allylation of a Ketone with Allyl Bromide and Zinc

Objective: To synthesize a homoallylic alcohol via a one-pot reaction.

Materials:

-

Zinc dust

-

Allyl bromide

-

A ketone (e.g., cyclohexanone)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equivalent) and anhydrous THF.

-

Add zinc dust (1.5 to 2.0 equivalents) to the solution.

-

With vigorous stirring, add allyl bromide (1.2 to 1.5 equivalents) dropwise to the mixture.

-

The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the desired homoallylic alcohol.

Mechanistic Insights and Logical Development

The development of allylzinc chemistry followed a logical progression from incidental observation to the creation of a well-defined synthetic method.

Caption: Historical evolution of allylzinc reagents.

The stereochemical outcome of the addition of substituted allylzinc reagents to aldehydes is often explained by the Zimmerman-Traxler model . This model proposes a chair-like six-membered transition state involving the zinc atom, the carbonyl oxygen, and the carbon atoms forming the new C-C bond. The substituents on the aldehyde and the allyl group preferentially occupy equatorial positions to minimize steric interactions, thus dictating the diastereoselectivity of the reaction.

Caption: Zimmerman-Traxler model for allylzinc additions.

The journey from Frankland's discovery to the sophisticated applications of allylzinc reagents in modern synthesis showcases a remarkable evolution in chemical science. The foundational work of researchers like Reformatsky, Barbier, and Gaudemar provided the crucial insights and practical methodologies that have made allylzinc reagents an indispensable tool for chemists in academia and industry alike.

References

- 1. scilit.com [scilit.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Barbier reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Axial Preferences in Allylations via the Zimmerman–Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Solubility of Allylzinc Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Allylzinc bromide (CH₂=CHCH₂ZnBr) is a pivotal organometallic reagent in organic synthesis, prized for its nucleophilic character in forming carbon-carbon bonds. Its efficacy in chemical reactions is intrinsically linked to its solubility and stability in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the notable scarcity of quantitative data in publicly available literature. By consolidating qualitative information and presenting detailed experimental protocols, this document serves as a critical resource for researchers employing this versatile reagent.

Introduction

Organozinc halides, including this compound, are known for their utility in a range of organic transformations. The choice of solvent is paramount, as it not only dictates the solubility of the reagent but also influences its reactivity, stability, and the outcome of the reaction. Due to the air- and moisture-sensitive nature of this compound, solubility studies require specialized techniques to ensure data accuracy and experimental safety. This guide summarizes the known qualitative solubility of this compound and provides detailed methodologies for its quantitative determination.

Solubility of this compound

Qualitative Solubility and Observations

This compound's solubility is primarily dictated by the polarity of the solvent and its ability to coordinate with the zinc center. Ethereal solvents are generally excellent choices due to the Lewis basicity of the oxygen atom, which can stabilize the organozinc reagent.

Table 1: Qualitative and Inferred Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Remarks and Citations |

| Ethers | Tetrahydrofuran (THF) | Soluble / Miscible | Commercially available as a 0.5 M solution, indicating good solubility and stability. THF's ability to stabilize reactive organometallic species through coordination is well-documented. |

| Diethyl Ether (Et₂O) | Soluble / Miscible | Ethers are generally good solvents for organometallic reagents due to their inert and slightly polar nature. | |

| Aromatic Hydrocarbons | Toluene | Soluble | Often used in reactions involving organozinc reagents.[1] |

| Benzene | Soluble | Similar to toluene, expected to be a suitable solvent. | |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The non-polar nature of alkanes makes them poor solvents for the relatively polar organozinc halide. |

| Halogenated Solvents | Dichloromethane (CH₂Cl₂) | Use with Caution/Reactive | May react with the organometallic reagent. |

| Carbon Tetrachloride (CCl₄) | Soluble | Mentioned as a solvent for this compound.[1] | |

| Protic Solvents | Water, Alcohols | Reactive (Decomposes) | Reacts vigorously and exothermically to form propene and zinc hydroxybromide or zinc alkoxide bromide. Not suitable for dissolution. |

| Polar Aprotic Solvents | Acetonitrile (MeCN) | Sparingly Soluble to Insoluble | The nitrile functionality can potentially coordinate but may also lead to side reactions. |

| Dimethylformamide (DMF) | Use with Caution/Reactive | Can react with organometallic reagents. | |

| Dimethyl Sulfoxide (DMSO) | Use with Caution/Reactive | Can react with organometallic reagents. |

Experimental Protocols for Solubility Determination

The determination of the solubility of air- and moisture-sensitive compounds like this compound requires rigorous anhydrous and anaerobic techniques. The following protocols describe two common methods: gravimetric analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. All manipulations should be performed in a glovebox or using Schlenk line techniques.

General Workflow for Solubility Determination

The fundamental process for determining solubility involves preparing a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and quantifying the solute in the solution.

Gravimetric Method

This method involves the evaporation of the solvent from a known mass of the saturated solution and weighing the residual solute.

-

Preparation of Saturated Solution:

-

In a glovebox or under an inert atmosphere on a Schlenk line, add an excess of solid this compound to a known mass of the desired anhydrous solvent in a sealable flask equipped with a magnetic stir bar.

-

Seal the flask and stir the suspension at a constant, recorded temperature using a temperature-controlled stirrer or water bath for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection:

-

Stop stirring and allow the excess solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a cannula and a filter (e.g., a small plug of glass wool or a syringe filter compatible with the solvent and reagent).

-

Transfer the solution to a pre-weighed, sealable vial.

-

-

Analysis:

-

Weigh the vial containing the saturated solution to determine the mass of the solution.

-

Carefully remove the solvent under high vacuum, ensuring no loss of the solid residue. This can be done on a Schlenk line, possibly with gentle heating if the solvent has a high boiling point.

-

Once the solvent is completely removed, weigh the vial containing the dry this compound residue.

-

-

Calculation:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Mass of solute = (Mass of vial + residue) - (Mass of empty vial)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

¹H NMR Spectroscopy Method

This quantitative NMR (qNMR) method allows for the determination of solubility without isolating the solid. It requires a soluble internal standard that does not react with this compound.

-

Preparation of Saturated Solution with Internal Standard:

-

In a glovebox, prepare a stock solution of a known concentration of an inert internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene) in the deuterated solvent of interest.

-

In a sealable vial, add an excess of solid this compound to a known volume of the internal standard stock solution.

-

Seal the vial and stir at a constant, recorded temperature for 24-48 hours.

-

-

Sample Preparation for NMR:

-

Allow the excess solid to settle.

-

Transfer a portion of the supernatant to an NMR tube under an inert atmosphere. The tube should be sealed with a cap and parafilm or a specialized J. Young NMR tube.

-

-

NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons being integrated).

-

Integrate a well-resolved signal of this compound and a signal from the internal standard.

-

-

Calculation:

-

The concentration of this compound can be calculated using the following formula:

Callylzinc = (Iallylzinc / Nallylzinc) * (Nstd / Istd) * Cstd

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

-

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to the chemical topic of solubility, a logical relationship diagram can illustrate the factors influencing the solubility of organometallic reagents.

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis. While quantitative data remains elusive in the public domain, a qualitative understanding based on solvent properties provides a solid foundation for its application. For research and development requiring precise solubility values, the detailed experimental protocols for gravimetric and NMR analysis outlined in this guide offer robust methods for their determination under the necessary anhydrous and anaerobic conditions. The provided workflows and diagrams serve to aid researchers in both understanding the conceptual basis of solubility and in the practical execution of these measurements.

References

Theoretical Insights into the Structure of Allylzinc Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylzinc bromide is a pivotal organometallic reagent, widely employed in organic synthesis for the formation of carbon-carbon bonds. Its reactivity and selectivity are intrinsically linked to its structure in solution, which remains a subject of considerable theoretical interest. This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound, focusing on its monomeric and aggregated forms, the influence of solvents, and the computational methodologies used for its characterization. The document synthesizes current understanding and presents quantitative data to aid researchers in harnessing the full potential of this versatile reagent.

Introduction

Organozinc halides, particularly allylic derivatives, are indispensable tools in modern synthetic chemistry, offering a milder alternative to their more reactive Grignard and organolithium counterparts. The utility of this compound in nucleophilic additions to carbonyls, imines, and other electrophiles is well-documented. However, the precise nature of the reacting species in solution is often complex. Like Grignard reagents, this compound is not a simple monomeric species in solution but exists in a dynamic equilibrium involving various aggregated and solvated forms. Understanding this structural landscape is crucial for controlling reaction outcomes and developing novel synthetic methodologies.